Tesmilifene - 98774-23-3

Tesmilifene

Catalog Number: EVT-254641
CAS Number: 98774-23-3
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine is a diarylmethane.
Tesmilifene is a novel potentiator of chemotherapy which, when added to doxorubicin, achieved an unexpected and very large survival advantage over doxorubicin alone in a randomized trial in advanced breast cancer.

Tamoxifen

Relevance: Tesmilifene is a tamoxifen analog, meaning it shares structural similarities with Tamoxifen. [, ] This structural similarity might contribute to Tesmilifene's chemopotentiating properties, potentially by influencing similar biological pathways or targets as Tamoxifen. []

N-Pyrrolidino-4-(phenylmethyphenoxyl)-ethanamine (PBPE)

Relevance: PBPE, alongside Tesmilifene, belongs to the diphenylmethane compounds category and acts as an AEBS ligand. [] This shared classification and target suggest potential similarities in their mechanisms of action and anti-cancer effects.

Doxorubicin

Relevance: Multiple studies demonstrate that Tesmilifene significantly enhances the cytotoxic effects of Doxorubicin in drug-resistant breast cancer cells. [, , , ] This synergistic effect makes Tesmilifene a promising agent for improving Doxorubicin-based chemotherapy.

Paclitaxel

Relevance: Similar to its effect on Doxorubicin, Tesmilifene also potentiates the cytotoxicity of Paclitaxel specifically in drug-resistant breast tumor cells. [, ] This finding suggests that Tesmilifene might be a valuable adjuvant therapy to enhance the efficacy of Paclitaxel treatment.

Short-chain Alkylglycerols (AGs)

Relevance: Both Tesmilifene and short-chain AGs demonstrate the ability to increase the permeability of the blood-brain barrier (BBB). [, ] This shared effect on the BBB, potentially through interactions with brain endothelial cells, highlights a possible avenue for drug delivery to the brain.

Cholestane-3β,5α,6β-triol (CT)

Relevance: Research suggests that CT and Tesmilifene, both AEBS ligands, might share similar mechanisms of action in inducing breast cancer cell differentiation and apoptosis. [] This shared target and potential downstream effects make CT relevant in understanding Tesmilifene's anti-cancer properties.

5,6α-epoxy-cholestanol (α-CE) and 5,6β-epoxy-cholestanol (β-CE)

Relevance: α-CE and β-CE, along with Tesmilifene, are identified as high-affinity ligands for the AEBS. [] This shared target suggests a potential convergence point in their mechanisms of action, specifically in inducing breast cancer cell differentiation and apoptosis.

Raloxifene

Relevance: Both Raloxifene and Tesmilifene are classified as AEBS ligands. [] This shared target implies that Tesmilifene might exert some of its effects through similar pathways as Raloxifene, potentially involving the modulation of estrogen-related pathways.

Docosahexaenoic acid (DHA)

Relevance: DHA and Tesmilifene are both identified as AEBS ligands and cholesterol-5,6-epoxide hydrolase (ChEH) inhibitors. [] This shared target and inhibitory activity suggest that DHA and Tesmilifene might converge on similar pathways, particularly in the context of cholesterol metabolism and AEBS-mediated effects.

Eribulin mesylate (Halaven®)

Relevance: Research indicates that co-treatment with Tesmilifene and Eribulin mesylate does not effectively sensitize highly Eribulin-resistant oral cancer cells overexpressing P-glycoprotein (P-gp). [] While not directly enhancing Eribulin's activity in this specific context, the study highlights the complex interplay of multidrug resistance mechanisms and the need for tailored therapeutic approaches.

Source and Classification

Tesmilifene is derived from chemical modifications of existing compounds with known anticancer properties. It is classified under the category of antihistamines and has been studied for its ability to modify drug resistance mechanisms in cancer cells. The compound's chemical name is N,N-diethyl-2-(4-phenylmethyl)ethanamine, and it is often referred to as tesmilifene hydrochloride when in salt form.

Synthesis Analysis

Methods and Technical Details

The synthesis of tesmilifene typically involves several key steps:

  1. Formation of Benzyl Phenyl Ether: The process begins with the reaction of benzyl chloride with phenol to produce benzyl phenyl ether.
  2. Alkylation: This intermediate is then subjected to alkylation with diethylamine to yield tesmilifene.
  3. Hydrochloride Salt Formation: The free base form of tesmilifene can be converted into its hydrochloride salt by reacting it with hydrochloric acid.

The synthesis can be optimized by adjusting reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Molecular Structure Analysis

Structure and Data

Tesmilifene's molecular formula is C19H26ClNC_{19}H_{26}ClN, and its molecular weight is approximately 315.88 g/mol. The compound features a diphenylmethane structure with a diethylamino group attached, which contributes to its pharmacological activity. The lack of a third phenyl ring distinguishes it from other similar compounds like tamoxifen, potentially affecting its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Tesmilifene can undergo various chemical reactions:

  • Oxidation: It can be oxidized to form corresponding N-oxides using agents such as hydrogen peroxide.
  • Reduction: Reduction reactions can convert tesmilifene back to its free base form, typically utilizing lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the benzyl position, employing nucleophiles like sodium methoxide under basic conditions.

These reactions allow for the modification of tesmilifene's structure, potentially leading to derivatives with altered biological activities .

Mechanism of Action

Tesmilifene's mechanism of action involves modulation of drug resistance pathways in cancer cells. It appears to act as an activating substrate for P-glycoprotein (P-gp), a membrane protein that extrudes chemotherapeutic agents from cells. This action may lead to increased ATP consumption due to the energy-dependent nature of P-gp activity. Consequently, this heightened ATP demand could result in the generation of reactive oxygen species (ROS), contributing to cell death in multidrug-resistant populations while allowing sensitive cells to remain affected by chemotherapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tesmilifene typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point for tesmilifene hydrochloride is reported around 220 °C.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for understanding how tesmilifene behaves in pharmaceutical formulations and biological systems .

Applications

Tesmilifene has been primarily studied for its potential applications in oncology:

  • Chemopotentiation: It has been shown to enhance the effectiveness of various chemotherapeutic agents, particularly in cases where tumor cells exhibit multidrug resistance.
  • Research Tool: Tesmilifene serves as a valuable tool in research settings for studying drug resistance mechanisms and testing new therapeutic combinations .
  • Clinical Trials: Preliminary clinical trials have indicated that tesmilifene can modulate cytotoxic effects when combined with other chemotherapeutics like mitoxantrone .
Introduction to Tesmilifene in Oncology Research

Historical Development and Discovery of Tesmilifene

Tesmilifene’s origins trace to the 1950s, initially synthesized by Bristol-Myers as an anti-histamine candidate. However, its weak histamine H1 receptor activity (compared to diphenhydramine) diverted interest toward oncology [1] [3]. In the 1980s, Brandes et al. identified its high affinity for antiestrogen binding sites (AEBS), microsomal sites later characterized as the substrate-binding domains of cytochrome P450 enzymes (CYP3A4, CYP2D6, CYP1A1) [1] [4]. This binding displaces intracellular histamine—a process correlated with cytotoxic effects in breast cancer cells [1] [6]. By the 2000s, YM BioSciences advanced tesmilifene to Phase III trials based on its chemopotentiation properties, though development ceased after a pivotal trial failure in 2007 [5].

Table 1: Key Milestones in Tesmilifene Development

YearEventSignificance
1957Synthesized by Bristol-MyersInitial anti-histamine candidate with weak H1 activity
1984Identification as AEBS ligand (Brandes et al.)Established non-ER target for tamoxifen-like molecules
1990–2000Preclinical studies showing chemosensitizationValidated synergy with anthracyclines/taxanes
2004Phase III MA.19 trial (doxorubicin ± tesmilifene in metastatic breast cancer)Showed survival benefit (23.6 vs. 15.6 months; p<0.03) [4] [6]
2007Halted Phase III trial (epirubicin/cyclophosphamide ± tesmilifene)Failed survival benefit; development discontinued [5]

Classification as a Chemopotentiator in Cancer Therapy

Tesmilifene is classified as a chemopotentiator—a molecule enhancing cytotoxicity of conventional chemotherapeutics without intrinsic antitumor activity. Unlike chemoprotectants (which shield healthy cells) or resistance modulators (e.g., P-gp inhibitors), tesmilifene amplifies tumor-selective cell death through metabolic interference [3] [5]. Key characteristics include:

  • Synergy with Cytotoxics: Tesmilifene potentiates anthracyclines (doxorubicin), taxanes, and mitoxantrone in vitro and in vivo. In the MA.19 trial, doxorubicin + tesmilifene extended median survival by 8 months over doxorubicin alone, despite equivalent progression-free survival—suggesting delayed mechanistic effects [4] [6].
  • Targeted Cell Populations: It preferentially kills multidrug-resistant (MDR+) cells and breast cancer stem cells (CSCs), implicated in relapse [2] [6].
  • Broad Applicability: Demonstrated efficacy in hormone-refractory prostate cancer and head/neck squamous cell carcinoma models alongside taxanes [3] [7].

Table 2: Chemopotentiation Mechanisms of Tesmilifene

Mechanistic ActionEffect on Cancer CellsValidating Evidence
AEBS binding & histamine displacementDisrupts microsomal CYP450 function; correlates with cytotoxicity [1]In vitro breast cancer models [1] [4]
P-glycoprotein (P-gp) substrate activityInduces ATP depletion via pump hyperactivationATP crash → ROS accumulation → apoptosis in MDR+ clones [4] [6]
Phosphatidylserine exposureAlters membrane dynamics; enhances phagocytosis of tumor cells [2]MCF-7 breast cancer cell studies [2]

Rationale for Targeting Multidrug Resistance Mechanisms

Multidrug resistance (MDR) remains a major barrier in oncology, driven by ABC transporters (e.g., P-gp), DNA repair adaptations, and metabolic reprogramming [9] [10]. Tesmilifene’s design addressed two underexplored MDR mechanisms:

1. AEBS and Histamine Signaling:

AEBS overexpression in tumors regulates intracellular histamine, promoting cell proliferation. Tesmilifene binds AEBS with 10-fold higher affinity than tamoxifen, disrupting histamine-mediated survival pathways and resensitizing cells to DNA-damaging agents [1] [4].

2. P-gp Paradoxical Activation:

Unlike conventional P-gp inhibitors (e.g., verapamil), tesmilifene acts as an activating substrate. It hyperstimulates P-gp’s ATPase activity, depleting cellular ATP reserves. In glycolytic MDR+ cells (Warburg effect), this forces mitochondrial overdrive, generating lethal reactive oxygen species (ROS) without intracellular drug accumulation [4] [6] [7]. This explains the MA.19 trial’s delayed survival benefit: Tesmilifene selectively eradicates aggressive MDR+ clones responsible for late relapse [6] [7].

3. Lipid Metabolism Interference:

Tesmilifene stimulates phosphatidylserine synthesis in cancer cells, flipping this "eat-me" signal to the outer membrane. This promotes immune-mediated clearance alongside chemotherapy-induced cytotoxicity [2].

Table 3: Tesmilifene’s MDR-Targeting Rationale vs. Conventional Approaches

MDR MechanismConventional InhibitorsTesmilifene’s ApproachAdvantage
ABC transporters (P-gp)Competitive blockers (e.g., verapamil)P-gp activation → ATP depletionTargets metabolic vulnerability of MDR+ cells
Histamine/AEBS signalingNot targetedAEBS ligation → histamine displacementDisrupts pro-survival microsomal signaling
Altered membrane dynamicsNot targetedPhosphatidylserine exposure → phagocytosisEngages innate immunity

Properties

CAS Number

98774-23-3

Product Name

Tesmilifene

IUPAC Name

2-(4-benzylphenoxy)-N,N-diethylethanamine

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3

InChI Key

NFIXBCVWIPOYCD-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2

Synonyms

(2-(4-benzylphenoxy)ethyl)diethylamine
BzPhOEt-diethylammonium chloride
DEPMPE
DPPE
DPPE hydrochloride
ethanamine, N,N-diethyl-2-(4-(phenylmethyl)phenoxy)-, (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha))-
N,N-diethyl-2-((4-phenylmethyl)phenoxy)-ethanamine hydrochloride
N,N-diethyl-2-((4-phenylmethyl)phenoxy)ethanamine
N,N-diethyl-2-((4-phenylmethyl)phenoxy)ethanamine hydrochloride
N,N-diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine
N,N-diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine hydrochloride
tesmilifene
tesmilifene hydrochloride

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.